Z-Gamma-Abu-Oh

Vue d'ensemble

Description

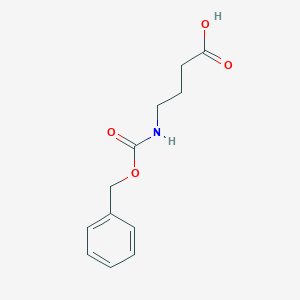

4-(((Benzyloxy)carbonyl)amino)butanoic acid is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25g/mol. The purity is usually 95%.

The exact mass of the compound 4-(((Benzyloxy)carbonyl)amino)butanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120007. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(((Benzyloxy)carbonyl)amino)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(((Benzyloxy)carbonyl)amino)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Blocs de construction pour la synthèse peptidique en phase solide

Z-Gamma-Abu-Oh est utilisé comme bloc de construction pour la synthèse peptidique en phase solide . Ce processus est crucial dans la production de peptides, qui sont de courtes chaînes de monomères d'acides aminés liés par des liaisons peptidiques. Les peptides ont une large gamme d'applications dans la recherche, la médecine et l'industrie.

Restauration de la fonction du récepteur GABAA

Des recherches ont montré que des composés comme le N-Cbz-gaba peuvent aider à restaurer la fonction du récepteur GABAA après l'utilisation de benzodiazépines . Les benzodiazépines peuvent entraîner une dépendance physique et une addiction en raison de leurs fortes propriétés relaxantes et euphoriques. Restaurer la fonction du récepteur GABAA peut aider les patients à maintenir une abstinence à long terme des benzodiazépines.

Modulation des neurones GABAergiques

Il a été constaté que le N-Cbz-gaba interagit avec le récepteur GABAA en augmentant le courant chlorure inhibiteur dans les neurones GABAergiques . Cette modulation des neurones GABAergiques peut avoir des implications significatives dans le traitement des troubles neurologiques.

Traitement au plasma froid

Des recherches montrent que le traitement au plasma froid peut augmenter la synthèse du GABA . Ce processus pourrait potentiellement être utilisé pour améliorer la production du GABA dans les milieux industriels.

Génie chimique, alimentation et médecine

L'application généralisée du GABA, à la production duquel this compound participe, est attribuée à la révélation progressive de ses fonctions physiologiques . Le GABA et ses récepteurs ont été trouvés dans le système nerveux périphérique, le système endocrinien et d'autres organes non neuronaux où il est impliqué dans le métabolisme oxydatif. Cela a donné au GABA un large éventail de possibilités d'application dans les secteurs du génie chimique, de l'alimentation et de la médecine.

Mécanisme D'action

Target of Action

Z-Gamma-Abu-Oh, also known as N-Cbz-gaba or 4-(((Benzyloxy)carbonyl)amino)butanoic acid, is a derivative of γ-Aminobutyric acid (GABA) . GABA is the major inhibitory neurotransmitter throughout the central nervous system . Therefore, it is plausible that this compound may interact with GABA receptors, specifically GABA A receptors .

Mode of Action

GABA binding within the β(+) and α(−) interface induces a conformational change in the receptor channel allowing Cl – ions to pass into the cell to hyperpolarize neurons and make action potentials less likely .

Biochemical Pathways

The major pathway of GABA biosynthesis is the irreversible decarboxylation of L-glutamate catalyzed by glutamate decarboxylase (GAD) . This pathway is a safe, sustainable, and environmentally friendly alternative compared to traditional chemical synthesis methods . It’s possible that this compound might be involved in similar biochemical pathways due to its structural similarity to GABA.

Result of Action

GABA generally shows inhibitory effects on the nervous system, reducing neuronal excitability and leading to anxiolytic and sedative effects .

Analyse Biochimique

Biochemical Properties

Z-Gamma-Abu-Oh plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter activity. It interacts with enzymes such as glutamate decarboxylase, which catalyzes the conversion of glutamate to GABA. This interaction is crucial for maintaining the balance of excitatory and inhibitory signals in the nervous system. Additionally, this compound can bind to GABA receptors, influencing their activity and thereby modulating neurotransmission .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it enhances inhibitory neurotransmission by increasing GABA levels, which can lead to reduced neuronal excitability. This modulation of neurotransmitter levels can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to influence the expression of genes involved in neurotransmitter synthesis and degradation, thereby affecting overall cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to GABA receptors, particularly GABA-A and GABA-B receptors, modulating their activity. This binding can result in the inhibition or activation of downstream signaling pathways, depending on the receptor subtype involved. Additionally, this compound can inhibit enzymes such as GABA transaminase, which is involved in GABA degradation, thereby increasing GABA levels in the synaptic cleft .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over prolonged periods or under extreme conditions. Long-term studies have shown that this compound can maintain its efficacy in modulating neurotransmitter levels for extended durations, although its potency may decrease over time. These temporal effects are crucial for designing experiments and interpreting results in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively modulate neurotransmitter levels without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including neurotoxicity and alterations in normal cellular functions. These dosage-dependent effects highlight the importance of optimizing dosage regimens to achieve desired outcomes while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to GABA metabolism. It interacts with enzymes such as glutamate decarboxylase and GABA transaminase, influencing the synthesis and degradation of GABA. Additionally, this compound can be metabolized by liver enzymes, leading to the formation of various metabolites that may have distinct biological activities. Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound in different biological systems .

Propriétés

IUPAC Name |

4-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c14-11(15)7-4-8-13-12(16)17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQMDRQJSNKUAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199055 | |

| Record name | Carbobenzoxy-4-aminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5105-78-2 | |

| Record name | 4-(Benzyloxycarbonylamino)butyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5105-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbobenzoxy-4-aminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005105782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5105-78-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbobenzoxy-4-aminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[(benzyloxy)carbonyl]amino}butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbobenzoxy-4-aminobutyric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LTF87845X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1,3-Benzothiazol-2-ylsulfanyl)-2-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B482051.png)

![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-phenylacetamide](/img/structure/B482053.png)

![4-(1,3-Benzothiazol-2-ylsulfanyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B482055.png)

![1-(4-Chlorophenyl)-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B482056.png)

![2-(benzylsulfanyl)-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B482059.png)

![4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B482064.png)

![N-(tetrahydro-2-furanylmethyl)-N-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B482072.png)

![1',3'-dihydro-3-[4-(acetylamino)phenyl]-2',4-dioxospiro[1,3-thiazolidine-2,3'-2H-indole]](/img/structure/B482080.png)

![(2E)-2-(hydroxyimino)-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B482097.png)

![2-Amino-1-methyl-8-(pyridin-3-yl)-7,9-dioxa-1,3-diazaspiro[4.5]dec-2-en-4-one](/img/structure/B482109.png)